6-fluoro-7-methyl-1H-indole

Lipophilicity ADME Drug design

6-Fluoro-7-methyl-1H-indole (CAS 57817-10-4) is a fluorinated indole derivative bearing a fluorine atom at the 6-position and a methyl group at the 7-position of the indole scaffold. It is classified as a heterocyclic building block widely employed in medicinal chemistry and pharmaceutical research.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 57817-10-4
Cat. No. B1337571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-7-methyl-1H-indole
CAS57817-10-4
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=C2)F
InChIInChI=1S/C9H8FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3
InChIKeyNWXBSWUAWHBOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-methyl-1H-indole (CAS 57817-10-4): Procurement-Grade Overview of a Dual-Substituted Indole Building Block


6-Fluoro-7-methyl-1H-indole (CAS 57817-10-4) is a fluorinated indole derivative bearing a fluorine atom at the 6-position and a methyl group at the 7-position of the indole scaffold . It is classified as a heterocyclic building block widely employed in medicinal chemistry and pharmaceutical research. The compound is commercially available as a crystalline powder with a purity specification of 97% (Sigma-Aldrich) to 98% (Fluorochem) and a melting point of 77–82 °C . Its predicted physicochemical profile—LogP ~2.73, zero rotatable bonds, and compliance with Lipinski's Rule of Five—positions it as a suitable fragment for lead optimization programs [1].

Why 6-Fluoro-7-methyl-1H-indole Cannot Be Replaced by 6-Fluoroindole or 7-Methylindole in Research and Development


Although 6-fluoroindole (CAS 399-51-9) and 7-methylindole (CAS 933-67-5) share the indole core, neither mono-substituted analog replicates the specific electronic and steric environment of 6-fluoro-7-methyl-1H-indole. The simultaneous presence of an electron-withdrawing fluorine at C6 and an electron-donating methyl group at C7 creates a unique polarization pattern on the indole ring that cannot be achieved by mixing the two mono-substituted compounds [1]. In the Janssen patent series on dengue viral replication inhibitors, the 6-fluoro-7-methyl substitution pattern is explicitly required to access key intermediates such as Compound 2 (2-(4-chloro-2-methoxyphenyl)-1-(6-fluoro-7-methyl-1H-indol-3-yl)-2-((3-(2-hydroxyethoxy)-5-methoxyphenyl)amino)ethanone); substituting 6-fluoroindole or 7-methylindole would lead to a different final compound with altered antiviral activity [2]. Furthermore, the lipophilicity of the dual-substituted compound (LogP ~2.73) is distinct from both 6-fluoroindole (LogP ~2.31) and 7-methylindole (LogP ~2.56–2.60), meaning that any structure-activity relationship established with the target compound cannot be directly extrapolated to the mono-substituted analogs [3][4]. These factors underscore why procurement decisions must be compound-specific rather than class-based when substituting indole building blocks.

Quantitative Differentiation Evidence for 6-Fluoro-7-methyl-1H-indole vs. Closest Analogs


Lipophilicity (LogP/LogD) Comparison: 6-Fluoro-7-methyl-1H-indole vs. 6-Fluoroindole and 7-Methylindole

6-Fluoro-7-methyl-1H-indole exhibits a predicted LogP of 2.73 and LogD (pH 7.4) of 2.73, which is 0.42 log units higher than 6-fluoroindole (LogP 2.31, LogD 2.21) [1][2] and 0.17 log units higher than 7-methylindole (LogP 2.56–2.60) . This intermediate lipophilicity is a direct consequence of the dual substitution pattern, combining the lipophilic methyl group with the moderately polarizing fluorine atom.

Lipophilicity ADME Drug design

Dual Substitution Advantage: Pre-Installed 6-Fluoro and 7-Methyl Groups Save Synthetic Steps

6-Fluoro-7-methyl-1H-indole delivers two key substituents—6-fluoro and 7-methyl—pre-installed on the indole core, eliminating the need for sequential functionalization. Introducing a methyl group at the 7-position of 6-fluoroindole presents a regioselective challenge due to the inherent directing effects of the fluorine atom and the indole ring's reactivity . By providing both substituents in a single commercial building block, the compound reduces a multi-step synthetic sequence to a single procurement step. In the Janssen patent US10206902B2, the compound is used directly in a Friedel-Crafts acylation at the indole 3-position, a transformation that would be complicated by the need to install the 7-methyl group beforehand if starting from 6-fluoroindole [1].

Synthetic efficiency Medicinal chemistry Building block

Patent-Documented Role as Key Intermediate in Dengue Virus Replication Inhibitor Synthesis

6-Fluoro-7-methyl-1H-indole is explicitly employed as a starting material in the synthesis of Compound 2 in Janssen's dengue antiviral patent family (US9944598B2 and US10206902B2) [1][2]. In Example 2 of US9944598B2, 1.10 g (7.37 mmol) of the compound is subjected to diethylaluminum chloride-mediated Friedel-Crafts acylation with 2-(4-chloro-2-methoxyphenyl)acetyl chloride to yield the key intermediate 2a [1]. In US10206902B2, the synthesis is scaled to 5.41 g (36.2 mmol), demonstrating the compound's suitability for multi-gram synthesis [2]. The resulting final compounds are described as possessing potent antiviral activity against all four dengue virus serotypes. By contrast, the patent separately describes compounds derived from 6-fluoro-1H-indole (without the 7-methyl group) as distinct chemical entities, underscoring that the 7-methyl substituent is a deliberate structural feature required for the target compound series.

Antiviral Dengue virus Neglected tropical disease

Purity and Physical Form Specification: 97–98% Assay with Defined Melting Point Range

The compound is commercially supplied with a purity specification of 97% (Sigma-Aldrich, powder form, mp 77–82 °C, storage at 2–8 °C) or 98% (Fluorochem, mp 77–82 °C, LogP 2.73) . The narrow melting point range of 77–82 °C, consistent across multiple suppliers, serves as a practical identity and purity check upon receipt. In comparison, 6-fluoroindole is supplied at 98% purity with a lower melting point of 72–77 °C [1], while 7-methylindole is supplied at 97% purity with a slightly higher melting point of 80–84 °C . The distinct melting point of 6-fluoro-7-methyl-1H-indole allows rapid differentiation from its mono-substituted analogs by simple melting point determination.

Quality control Purity specification Procurement

High-Impact Application Scenarios for 6-Fluoro-7-methyl-1H-indole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP 2.73 vs. 2.31 for 6-Fluoroindole)

In lead optimization programs where lipophilicity must be carefully balanced to achieve optimal membrane permeability without triggering promiscuous off-target binding, 6-fluoro-7-methyl-1H-indole offers a LogP of 2.73—intermediate between the more polar 6-fluoroindole (LogP 2.31) and the fully methylated 7-methylindole (LogP 2.56–2.60). This 0.42 log unit increase over 6-fluoroindole [1] translates to an approximately 2.6-fold higher predicted octanol-water partition, which can be decisive for crossing the blood-brain barrier or achieving adequate cellular penetration in whole-cell assays. Medicinal chemists can use this building block to access a lipophilicity window that is not reachable with either mono-substituted analog alone, without resorting to additional alkylation steps.

Antiviral Drug Discovery: Dengue Virus NS4B Inhibitor Synthesis Using the Janssen Patent Route

Research groups targeting dengue virus replication can directly follow the synthetic route described in Janssen patents US9944598B2 and US10206902B2, where 6-fluoro-7-methyl-1H-indole serves as the key starting material for Compound 2, a pan-serotype dengue inhibitor [2]. The patent provides validated experimental procedures at both 1.10 g and 5.41 g scales, reducing method development time. Using the exact building block specified in the patent ensures fidelity to the published structure-activity relationship, as the 7-methyl group is an integral part of the pharmacophore. Substituting 6-fluoroindole would yield a des-methyl analog with unknown and potentially inferior antiviral activity.

Chemical Biology: Tool Compound for Probing Fluorine Effects on Indole Receptor Binding

The simultaneous presence of an electron-withdrawing fluorine at C6 and an electron-donating methyl at C7 creates a unique electronic environment on the indole ring [3]. This dual substitution pattern can be exploited to study how combined inductive and steric effects influence binding to indole-recognizing proteins such as cytochromes P450, aryl hydrocarbon receptors, or indoleamine 2,3-dioxygenase. The compound's compliance with Lipinski's Rule of Five (LogP 2.73, 1 H-bond donor, 0 rotatable bonds) [1] makes it a suitable fragment for biophysical screening campaigns such as NMR-based fragment screening or thermal shift assays.

Process Chemistry: Multi-Gram Synthesis of 3-Acyl-Indole Libraries

The Janssen patent demonstrates that 6-fluoro-7-methyl-1H-indole can be reliably used in Friedel-Crafts acylation at the 3-position on a 5.41 g (36.2 mmol) scale with diethylaluminum chloride as the Lewis acid [2]. This validates the compound's suitability for medium-scale library production. The 97–98% commercial purity with defined storage conditions (2–8 °C) ensures consistent reactivity across batches, which is critical for process chemistry teams generating compound collections for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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